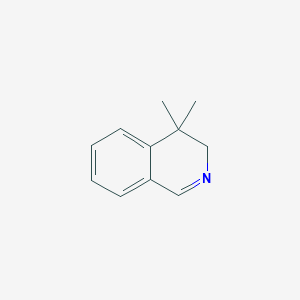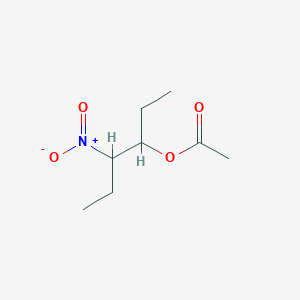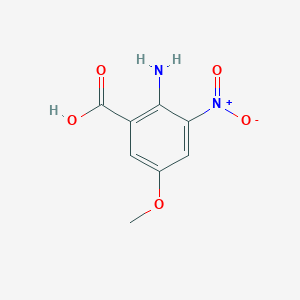
2-Amino-5-methoxy-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O5 It is a derivative of benzoic acid, featuring an amino group at the 2-position, a methoxy group at the 5-position, and a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-3-nitrobenzoic acid typically involves the nitration of 2-Amino-5-methoxybenzoic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization to obtain the desired product with high purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Major Products Formed
Reduction: 2-Amino-5-methoxy-3-amino-benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Nitroso-5-methoxy-3-nitro-benzoic acid or 2-Nitro-5-methoxy-3-nitro-benzoic acid.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Amino-5-methoxy-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act as a precursor for the synthesis of bioactive molecules that target specific enzymes or receptors. The molecular targets and pathways involved would vary based on the final compound synthesized from this compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-methoxybenzoic acid
- 2-Amino-5-methylbenzoic acid
- 5-Amino-2-nitrobenzoic acid
Uniqueness
2-Amino-5-methoxy-3-nitrobenzoic acid is unique due to the presence of both an amino group and a nitro group on the benzoic acid core, which allows for diverse chemical modifications and the synthesis of a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H8N2O5 |
|---|---|
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
2-amino-5-methoxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O5/c1-15-4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,9H2,1H3,(H,11,12) |
Clave InChI |
ZCTUZOIFAUHVND-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

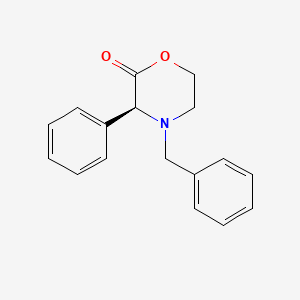

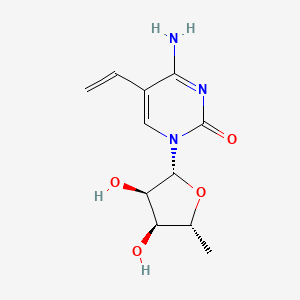
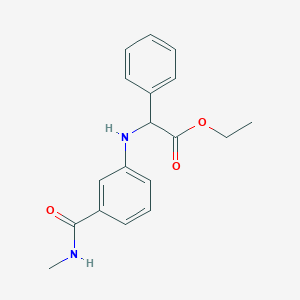
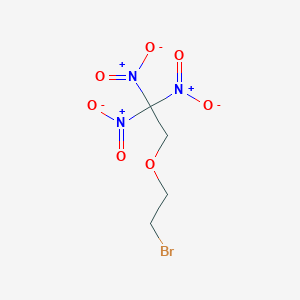
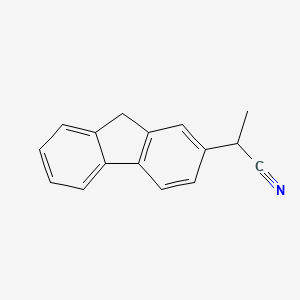

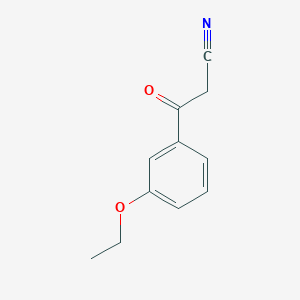
![2-chloro-N,N-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B8571887.png)
![2-{[(2,5-Dimethylfuran-3-yl)sulfanyl]methyl}pyridine](/img/structure/B8571895.png)
![6-tert-Butyl-4-[(dimethylamino)methyl]-2,3-dimethylphenol](/img/structure/B8571899.png)

